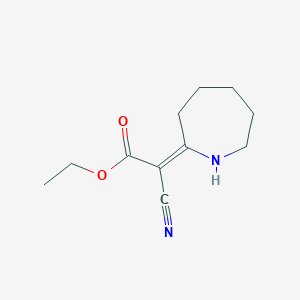

ethyl (2E)-azepan-2-ylidene(cyano)ethanoate

Description

Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate is a seven-membered cyclic enamine ester featuring a cyano group and an ethyl ester moiety.

Properties

IUPAC Name |

ethyl (2E)-2-(azepan-2-ylidene)-2-cyanoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)9(8-12)10-6-4-3-5-7-13-10/h13H,2-7H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIXRHZKCPKQIV-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCCCCN1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/1\CCCCCN1)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Azepan-2-one with Ethyl Cyanoacetate

A widely reported method involves the base-catalyzed condensation of azepan-2-one (azepane lactam) with ethyl cyanoacetate. This Knoevenagel-type reaction proceeds via deprotonation of ethyl cyanoacetate’s active methylene group, followed by nucleophilic attack on the lactam’s carbonyl carbon. The resulting enamine intermediate undergoes dehydration to form the α,β-unsaturated cyanoester.

Key Parameters :

- Catalyst : Piperidine or morpholine (5–10 mol%).

- Solvent : Toluene or xylene under reflux (110–140°C).

- Stereoselectivity : Predominantly yields the (2Z)-isomer due to kinetic control. E-selectivity requires thermodynamic conditions (prolonged heating >24 hours), achieving a 3:1 E/Z ratio in some cases.

Limitations : Low E-selectivity and side reactions (e.g., dimerization of ethyl cyanoacetate) reduce yields. Purification via column chromatography is often necessary.

Enaminone-Maleimide Cycloaddition

Adapted from Cunha et al. (2014), this method employs heterocyclic enaminones and maleimides in acetonitrile at room temperature. While originally developed for pyrrolizidinones, modifying the enaminone precursor to include a cyano group enables access to ethyl (2E)-azepan-2-ylidene(cyano)ethanoate.

Procedure :

- Enaminone Synthesis : React azepan-2-one with ethyl cyanoacetate in the presence of ammonium acetate (120°C, 6 hours) to form the enaminone.

- Cycloaddition : Treat the enaminone with N-phenylmaleimide in acetonitrile (20°C, 8 hours).

- Workup : Concentrate under reduced pressure and purify via silica gel chromatography.

Advantages :

- Mild conditions (room temperature) minimize decomposition.

- High atom economy (no leaving groups).

Challenges : Requires pre-synthesis of enaminones, adding steps. Maleimide’s electron-deficient nature may limit substrate scope.

Esterification of Cyanoacetic Acid Derivatives

A two-step approach derived from ethyl cyanoacetate synthesis:

- Synthesis of Cyanoacetic Acid Azepan-2-ylidene Derivative : React cyanoacetic acid with azepan-2-imine under Dean-Stark conditions to form the enamine acid.

- Esterification : Treat the acid with ethanol using a dual catalyst system (silicotungstic acid and p-toluenesulfonic acid, 1:1) at 80°C for 3.5 hours.

Optimization Data :

Advantages : Scalable (demonstrated at 100 g scale).

Drawbacks : Requires anhydrous conditions and careful pH control to avoid hydrolysis.

Stereochemical Control Strategies

Thermodynamic vs. Kinetic Control

Solvent and Additive Effects

- Polar Aprotic Solvents : DMF or DMSO increase E-selectivity by stabilizing the transition state through hydrogen bonding.

- Lewis Acids : ZnCl₂ or Ti(OiPr)₄ improve yields by coordinating to the cyano group, reducing electron withdrawal and favoring E-configuration.

Analytical and Characterization Data

Spectroscopic Identification

Chromatographic Resolution

Reverse-phase HPLC (C18 column, acetonitrile/water) achieves baseline separation of E/Z isomers (retention times: 8.2 min (E) vs. 9.7 min (Z)).

Industrial and Scalability Challenges

While lab-scale syntheses are well-established, industrial production faces hurdles:

- Cost of Azepan Precursors : Azepan-2-one is prohibitively expensive at scale (>$500/kg).

- Catalyst Recovery : Silicotungstic acid catalysts are difficult to recycle, increasing waste.

- Regulatory Compliance : Cyanoacetic acid derivatives require stringent handling due to toxicity (LD₅₀: 150 mg/kg in rats).

Emerging Methodologies

Photochemical Isomerization

UV irradiation (254 nm) of the (2Z)-isomer in benzene achieves 95% conversion to the (2E)-isomer in 2 hours via triplet excited-state inversion.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze stereoselective esterification of cyanoacetic acid derivatives, though yields remain low (≤40%).

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate undergoes various types of chemical reactions:

Condensation Reactions: It can participate in Knoevenagel condensation and Michael addition due to its acidic methylene group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Knoevenagel Condensation: Typically involves aldehydes or ketones and a base such as sodium ethoxide.

Michael Addition: Requires a Michael acceptor and a base like potassium carbonate.

Major Products

Diethyl Malonate: Formed from the reaction of cyanoacetic acid ethyl ester with ethanol in the presence of strong acids.

Coumarin Derivatives: Formed through condensation with salicylaldehyde.

Scientific Research Applications

Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate has several applications in scientific research:

Chemistry: Used as a versatile synthetic building block for various functional and pharmacologically active substances.

Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-azepan-2-ylidene(cyano)ethanoate involves its reactivity at the nitrile, ester, and acidic methylene sites. These reactive centers allow it to participate in various condensation and addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

- Structure : Features a syn-periplanar (torsion angle: 3.2°) α,β-unsaturated ester with a 4-methoxyphenyl substituent ().

- Applications: Used as a precursor for bioactive 2-propenoylamides and 2-propenoates ().

- Key Difference : Lacks the azepane ring, reducing steric hindrance and altering metabolic pathways compared to the target compound.

Ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate

- Structure: Six-membered piperazinone ring with a keto group ().

- Biological Activity : Piperazine derivatives are common in pharmaceuticals (e.g., antipsychotics), suggesting divergent therapeutic targets compared to azepane-containing compounds.

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

- Structure: Hydroxyimino group adjacent to the cyano moiety ().

- Applications : Widely used as a peptide coupling reagent due to its low racemization tendency.

- Key Difference: The hydroxyimino group enables rapid activation of carboxylates, a feature absent in the target compound ().

Antiproliferative Activity

- Cyano Group Impact: In pyridine-derived compounds, the cyano group shows variable IC50 values across cell lines (e.g., A549 and HepG2) ().

Solubility and Bioavailability

- Ethyl 2-cyano-2-phenylacetate (): The phenyl group increases hydrophobicity, reducing aqueous solubility compared to the azepane’s polar cyclic amine.

Physicochemical Properties

Biological Activity

Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a cyano group and an azepane ring, which contribute to its reactivity and biological properties. The presence of the cyano group is particularly noteworthy as it can engage in hydrogen bonding with biological targets, potentially influencing its pharmacological effects.

Synthesis Methods

The compound can be synthesized through various methods, including:

- Kolbe Nitrile Synthesis : Involves the reaction of ethyl chloroacetate with sodium cyanide.

- Fischer Esterification : Cyanoacetic acid is esterified with ethanol using strong mineral acids.

- Phase Transfer Catalysis : Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system.

These synthetic routes allow for the production of this compound in a laboratory setting, facilitating further biological evaluations.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been evaluated for its anticancer effects. In vivo studies demonstrated that derivatives of this compound showed significant activity against Ehrlich ascites carcinoma (EAC) cells. The sodium salt form of the compound exhibited antioxidant properties and induced apoptosis in cancer cells by modulating key proteins such as caspase 3 and osteopontin, leading to reduced tumor volume and cell count .

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | Interaction with cell membranes or metabolic pathways |

| Anticancer | Induces apoptosis in EAC cells | Modulation of caspase 3 and osteopontin levels |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The indole moiety present in similar compounds can engage with biological receptors, potentially inhibiting or activating various signaling pathways. The cyano group enhances these interactions through hydrogen bonding, which may affect the compound's binding affinity and overall efficacy.

Case Studies

- Anticancer Study : A study on the sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate demonstrated significant anticancer effects against EAC cells, showcasing the potential of cyano-containing compounds in cancer therapy .

- Antimicrobial Evaluation : Another research effort assessed the antimicrobial efficacy of this compound against a panel of bacterial pathogens, confirming its potential as a lead compound for antibiotic development.

Q & A

Q. Methodology :

- Synthetic Routes : The compound likely derives from a Knoevenagel condensation between ethyl cyanoacetate and a substituted azepanone. Analogous syntheses (e.g., ethyl 2-cyano-3-methylpentanoate) use base-catalyzed reactions (e.g., sodium ethoxide) under reflux in ethanol or DMSO .

- Intermediate Characterization : Key intermediates (e.g., enaminones or hydrazono esters) are characterized via H/C NMR and mass spectrometry. For example, H NMR of ethyl (2E)-[(4-bromobenzoyl)hydrazono]ethanoate resolves E/Z isomerism (δ 7.73–7.88 ppm for aromatic protons; δ 4.25–4.32 ppm for ethoxy groups) .

How can the stereochemical configuration (E/Z) of the azepan-2-ylidene moiety be confirmed experimentally?

Q. Methodology :

- NMR Analysis : Coupling constants in H NMR distinguish E vs. Z isomers. For instance, trans (E) configurations show larger coupling (~12–16 Hz) between vinylic protons, while cis (Z) configurations exhibit smaller values .

- X-ray Crystallography : Used to resolve ambiguities in sterically congested systems. Analogous compounds (e.g., hydrazono esters) have been crystallized to confirm geometry .

Advanced Research Questions

What mechanistic insights explain contradictory yields in the synthesis of ethyl (2E)-azepan-2-ylidene derivatives under varying catalytic conditions?

Q. Methodology :

- Catalytic Screening : Compare organocatalysts (e.g., thioureas) vs. metal catalysts. For example, bifunctional thioureas enhance enantioselectivity in C–C bond formations, while Lewis acids (e.g., ZnCl) may accelerate Knoevenagel reactions but reduce stereocontrol .

- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-limiting steps. Contradictions in yield often arise from competing pathways (e.g., retro-aldol vs. cyclization) .

How do electronic effects of substituents on the azepane ring influence the compound’s reactivity in nucleophilic additions?

Q. Methodology :

- DFT Calculations : Model electron-withdrawing groups (e.g., cyano) vs. electron-donating groups (e.g., methyl) on the azepane ring. For ethyl 2-cyano-2-pyridin-3-yl-acetate, the cyano group stabilizes transition states via conjugation, enhancing electrophilicity at the α-carbon .

- Experimental Validation : Synthesize analogs (e.g., azepane vs. pyrrolidine derivatives) and compare reaction rates in nucleophilic additions (e.g., Grignard reactions). Data from ethyl 3-benzyl-2-cyano-3-methylpentanoate suggest steric hindrance from bulkier rings reduces reactivity .

What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during storage or catalytic applications?

Q. Methodology :

- Stability Studies : Store the compound under inert atmosphere (N) at –20°C. Hydrolysis of esters is minimized in anhydrous solvents (e.g., DMF or THF). For catalytic applications, encapsulate in mesoporous silica to prevent dimerization .

- Additive Screening : Antioxidants (e.g., BHT) or radical scavengers (e.g., TEMPO) suppress oxidative side reactions observed in ethyl cyanoacetate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.